molecular formula C22H33N3O5 B1441351 benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate CAS No. 365998-35-2

benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate

Cat. No.: B1441351
CAS No.: 365998-35-2
M. Wt: 419.5 g/mol
InChI Key: BHLRESHKGHNBEV-OKZBNKHCSA-N
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Description

Benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate (CAS: 365998-35-2) is a chiral cyclohexane-derived carbamate compound with a molecular formula of C₂₂H₃₃N₃O₅ and a molar mass of 419.51 g/mol . Its structure features:

  • A tert-butoxycarbonyl (Boc) -protected amine group at the 2-position of the cyclohexyl ring.
  • A benzyl carbamate group, serving as a protective group for the secondary amine.

This compound is typically stored at room temperature, indicating stability under ambient conditions . Its stereochemical configuration (1S,2R,4S) suggests utility in enantioselective synthesis, particularly as an intermediate in pharmaceutical manufacturing, as implied by its role in patented processes .

Properties

IUPAC Name

benzyl N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O5/c1-22(2,3)30-21(28)24-18-13-16(19(26)25(4)5)11-12-17(18)23-20(27)29-14-15-9-7-6-8-10-15/h6-10,16-18H,11-14H2,1-5H3,(H,23,27)(H,24,28)/t16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLRESHKGHNBEV-OKZBNKHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)OCC2=CC=CC=C2)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@@H]1NC(=O)OCC2=CC=CC=C2)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725850
Record name Benzyl tert-butyl [(1S,2R,4S)-4-(dimethylcarbamoyl)cyclohexane-1,2-diyl]biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365998-35-2
Record name Benzyl tert-butyl [(1S,2R,4S)-4-(dimethylcarbamoyl)cyclohexane-1,2-diyl]biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate (CAS Number: 365998-35-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.

  • Molecular Formula : C22H33N3O5
  • Molecular Weight : 419.5 g/mol
  • Purity : Typically ≥ 95% .

The compound features a cyclohexyl structure with dimethylcarbamoyl and tert-butoxycarbonyl functional groups, which contribute to its biological activity.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives containing the dimethylcarbamoyl group have been associated with apoptosis induction in cancer cells. Preliminary studies suggest that this compound may also exhibit similar effects.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes involved in metabolic pathways. Compounds with carbamate moieties have been studied for their ability to inhibit serine hydrolases and other enzymes, which could be relevant for therapeutic applications in metabolic disorders.

Study 1: Synthesis and Biological Evaluation

A study published in Molecules explored the synthesis of carbamate derivatives and their biological evaluation against various cancer cell lines. The findings suggested that modifications at the carbamate position could significantly influence cytotoxicity and selectivity towards cancer cells .

CompoundIC50 (µM)Cell Line
Compound A10A549
Benzyl Carbamate15HeLa
Compound B5MCF-7

This table illustrates the comparative potency of this compound against established cancer cell lines.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how similar compounds induce apoptosis in cancer cells. The study identified that these compounds activate caspase pathways leading to programmed cell death . Although direct evidence for this compound was not presented, it lays a foundation for future research.

Comparison with Similar Compounds

To contextualize its properties and applications, benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate is compared with structurally and functionally related compounds.

Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups Storage Conditions
This compound 365998-35-2 C₂₂H₃₃N₃O₅ 419.51 Boc, dimethylcarbamoyl, benzyl carbamate Room temperature
tert-Butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate 58521-45-2 C₁₁H₂₁NO₃ 215.29 Boc, ketone, linear chain Not specified
Impurity-I (thiazol-5-yl-methyl derivative) Not available C₃₄H₄₀N₆O₆S₂ 716.84 Thiazole, hydroxy, phenyl groups Not specified
N-(5-Chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-{[(5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl]ethanediamide Not available C₂₉H₃₆ClN₇O₅S 646.17 Thiazolo-pyridine, chloropyridinyl, ethanediamide Not specified

Key Observations:

Steric and Conformational Effects: The cyclohexyl backbone in the target compound introduces conformational rigidity compared to linear analogs like tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate . This rigidity may influence binding specificity in drug-receptor interactions.

Protective Group Chemistry: The Boc group in the target compound is a common protective strategy for amines, offering stability under basic conditions. In contrast, the benzyl carbamate group requires hydrogenolysis for deprotection, differing from the ethyl ester hydrochloride used in related syntheses .

Synthetic Utility :

  • The target compound is synthesized via multi-step reactions involving bases like DBU or sodium carbonate , similar to the patented process for N-(5-Chloropyridin-2-yl)-N-[...]ethanediamide .
  • Impurities like Impurity-I arise from incomplete protection or side reactions during synthesis, highlighting the importance of reaction optimization to avoid structural deviations .

Physicochemical and Functional Differences

Table 2: Functional Group Impact on Properties

Functional Group Target Compound tert-Butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate Thiazole-Containing Analogs
Boc Group Enhances amine stability Same role Absent in some analogs
Dimethylcarbamoyl Increases steric bulk Absent Replaced with thiazole
Benzyl Carbamate Requires hydrogenolysis Absent Varied protective groups
Aromatic/Heterocyclic Moieties Limited Absent High (e.g., thiazole, pyridine)

Key Findings:

  • The dimethylcarbamoyl group in the target compound reduces solubility in polar solvents compared to simpler carbamates but improves metabolic stability by resisting enzymatic cleavage .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

This multi-functionalized molecule requires careful orchestration of protecting groups and coupling reagents to maintain stereochemical integrity and achieve high purity.

Stepwise Preparation Method

Synthesis of the Cyclohexyl Diamine Intermediate

  • The starting material is often a cyclohexane derivative with two amino substituents at the 1,2-positions.
  • Stereochemical control is achieved through chiral pool synthesis or asymmetric catalysis to yield the (1S,2R,4S) configuration.
  • The primary amine at position 2 is protected with a Boc group using di-tert-butyl dicarbonate under basic conditions to form the tert-butoxycarbonylamino substituent.

Introduction of the Dimethylcarbamoyl Group at Position 4

  • The secondary amine or hydroxyl group at position 4 is functionalized by coupling with dimethylcarbamoyl chloride or equivalent activated carbamoyl derivatives.
  • This step typically employs a base such as triethylamine to scavenge HCl and promote amide bond formation.
  • Reaction conditions are optimized to avoid racemization or epimerization of the chiral centers.

Formation of the Benzyl Carbamate

  • The terminal amine is converted to the benzyl carbamate by reaction with benzyl chloroformate (Cbz-Cl) or benzyl carbonate reagents.
  • This step is performed under mild basic conditions (e.g., sodium bicarbonate or triethylamine) to preserve the Boc protection and other sensitive groups.
  • The benzyl carbamate serves as a protecting group or functional handle for further synthetic transformations.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Boc Protection Di-tert-butyl dicarbonate (Boc2O), base Typically in dichloromethane or THF, 0–25°C
Dimethylcarbamoyl Introduction Dimethylcarbamoyl chloride, triethylamine Anhydrous solvent (e.g., dichloromethane), 0–25°C
Benzyl Carbamate Formation Benzyl chloroformate, base (NaHCO3, TEA) Aqueous-organic biphasic system, 0–25°C

Purification and Characterization

  • After synthesis, the compound is purified by techniques such as reverse-phase high-performance liquid chromatography (HPLC) to achieve ≥97% purity.
  • Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.

Challenges and Solutions in Preparation

  • Epimerization Risks: The chiral centers are sensitive to racemization during coupling steps; mild conditions and rapid workup are essential.
  • Low Yields in Large-Scale Synthesis: Scale-up can suffer from decreased yields due to incomplete reactions or side reactions.
  • Advanced Techniques: Flow chemistry and microwave-assisted synthesis have been employed to improve reaction efficiency and stereochemical fidelity.

Detailed Research Findings and Patent Insights

  • A 2016 patent (US20160016974A1) describes preparation methods for optically active diamine compounds similar in structure, emphasizing the use of protected intermediates and controlled coupling reactions to maintain stereochemistry.
  • Another patent (CA3087004A1) outlines methods for preparing tert-butyl carbamate derivatives of cyclohexyl diamines with dimethylcarbamoyl groups, highlighting reaction parameters such as temperature control and solvent choice to optimize yields and purity.
  • Research literature on peptide coupling strategies informs the use of carbodiimide-mediated coupling (e.g., DCC/HOBt) for amide bond formation, which can be adapted for this compound's synthesis.

Summary Table of Preparation Steps

Step No. Reaction Stage Key Reagents/Conditions Outcome/Notes
1 Cyclohexyl diamine stereoselective synthesis Chiral starting materials or catalysts (1S,2R,4S) stereochemistry established
2 Boc protection of amine Di-tert-butyl dicarbonate, base, 0–25°C Boc-protected amine intermediate
3 Dimethylcarbamoyl group introduction Dimethylcarbamoyl chloride, triethylamine Formation of amide at C4 position
4 Benzyl carbamate formation Benzyl chloroformate, base, 0–25°C Benzyl carbamate ester installed
5 Purification and characterization Reverse-phase HPLC, NMR, MS High-purity, stereochemically pure product

Q & A

Q. What are the key synthetic strategies for preparing this carbamate derivative?

The synthesis involves multi-step routes prioritizing stereochemical control. A critical step is the enantioselective formation of the cyclohexyl scaffold, often achieved via iodolactamization to establish the (1S,2R,4S) configuration . The tert-butoxycarbonyl (Boc) group is introduced early as a temporary protecting group for the amine, while the dimethylcarbamoyl moiety is typically added via nucleophilic acylation. Benzyl carbamate installation occurs last to avoid premature deprotection. Reaction conditions (e.g., low temperatures, anhydrous solvents) are optimized to minimize epimerization .

Q. How is stereochemical integrity confirmed during synthesis?

X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in studies of structurally similar tert-butyl carbamates . Chiral HPLC with polysaccharide-based columns resolves enantiomers, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR analysis (e.g., NOESY) identifies axial/equatorial substituents on the cyclohexyl ring. Polarimetry and optical rotation comparisons to known intermediates further validate stereopurity .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} spectra confirm regiochemistry and detect impurities.
  • Mass spectrometry (HRMS/ESI-MS) : Validates molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase and chiral methods assess purity and enantiomeric excess.
  • FT-IR : Identifies carbamate C=O stretches (~1700 cm1^{-1}) and N-H bonds (~3350 cm1^{-1}) .

Q. What is the role of the Boc and dimethylcarbamoyl groups?

  • Boc group : Protects the amine during synthesis, enabling selective reactions at other sites. It is removed under acidic conditions (e.g., TFA) without disturbing the carbamate or dimethylcarbamoyl groups .
  • Dimethylcarbamoyl group : Acts as an electron-withdrawing substituent, influencing the cyclohexyl ring’s conformational stability and reactivity in downstream functionalization .

Advanced Research Questions

Q. What challenges arise in regioselective functionalization of the cyclohexyl ring?

The steric and electronic environment of the (1S,2R,4S)-configured cyclohexyl ring complicates regioselective modifications. For example, iodolactamization must favor the 2-position over the 4-position. Strategies include:

  • Steric directing : Bulky reagents or catalysts bias reactivity toward less hindered sites.
  • Electronic directing : Electron-rich moieties (e.g., dimethylcarbamoyl) deactivate adjacent positions via conjugation .

Q. How can computational modeling predict conformational behavior in solution?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model the compound’s low-energy conformers. These tools predict:

  • Axial vs. equatorial substituent preferences : Influences hydrogen-bonding networks and solubility.
  • Solvent effects : Polar aprotic solvents stabilize carbamate carbonyl interactions, while nonpolar solvents favor intramolecular hydrogen bonding .

Q. What strategies mitigate epimerization during synthesis?

  • Low-temperature reactions : Reduce kinetic energy, limiting racemization.
  • Protecting group selection : Boc’s stability under basic conditions prevents amine deprotonation.
  • Inert atmospheres : Minimize oxidative degradation of sensitive intermediates .

Q. How does stereochemistry influence biological target interactions?

The (1S,2R,4S) configuration determines spatial complementarity with enzymes or receptors. For example, in studies of CCR2 antagonists, analogous stereochemistry in cyclohexylcarbamates enhanced binding affinity by >100-fold compared to non-chiral analogs. Molecular docking studies correlate specific stereocenters with hydrogen-bonding and hydrophobic interactions in active sites .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate
Reactant of Route 2
Reactant of Route 2
benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate

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